molecular formula C11H24Cl2N2 B3808122 [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride

[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride

Cat. No. B3808122
M. Wt: 255.22 g/mol
InChI Key: HHVBFNHYOFGODY-UHFFFAOYSA-N
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Description

“[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269053-89-5 . It has a molecular weight of 255.23 . The compound is in solid form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1-cyclopentyl-3-piperidinyl)methanamine dihydrochloride . The InChI code for this compound is 1S/C11H22N2.2ClH/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11;;/h10-11H,1-9,12H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 255.23 .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives are foundational structures in medicinal chemistry. The presence of the piperidine moiety in [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride makes it a valuable building block for the synthesis of pharmaceuticals. It can be used to create compounds with potential activity against various diseases due to its ability to interact with biological targets .

Biological Activity Studies

The structure of this compound suggests it could be involved in studies related to its biological activity. Piperidine derivatives have been shown to exhibit a range of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. This compound could be used to synthesize new derivatives and test their pharmacological profiles .

Chemical Education and Research

As a compound with a relatively complex structure, [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride can serve as an excellent case study in chemical education. It can be used to teach advanced organic synthesis techniques, including amination and cyclization reactions .

Reference Standard for Analytical Testing

In pharmaceutical testing, reference standards are crucial for ensuring the accuracy of analytical methods. This compound can be used as a reference standard to calibrate instruments and validate methods used in the quantification and quality control of piperidine-based pharmaceuticals .

Lead Compound for Drug Discovery

The piperidine ring is a common feature in many drugs, and derivatives like [(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride can serve as lead compounds in drug discovery programs. Researchers can modify its structure to enhance its pharmacokinetic and pharmacodynamic properties .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a vital area of research due to the biological importance of these compounds. This piperidine derivative can be used to synthesize a variety of heterocyclic compounds, potentially leading to the discovery of new therapeutic agents .

Safety and Hazards

The safety data sheet (SDS) for “[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride” can be found at the provided link . Please refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

(1-cyclopentylpiperidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11;;/h10-11H,1-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBFNHYOFGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679015
Record name 1-(1-Cyclopentylpiperidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883521-63-9
Record name 1-(1-Cyclopentylpiperidin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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